molecular formula C₆H₁₀Br₃N₃ B030212 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5423-98-3

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B030212
CAS RN: 5423-98-3
M. Wt: 282.96 g/mol
InChI Key: NZXPJPYPDFCVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues has been explored through microwave-accelerated multi-step synthesis. This process involves the condensation of various anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates, obtained by reacting 3-amino-6-methoxybenzofuran-2-carbonitrile and 3-amino-6-methoxybenzothiophene-2-carbonitrile precursors with dimethylformamide dimethyl acetal (Loidreau et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively analyzed, demonstrating significant inhibitory potency against protein kinases such as CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. This indicates a structural framework conducive to pharmacological activity, particularly in the realm of kinase inhibition, which is critical for the regulation of various biological processes (Loidreau et al., 2013).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions and properties, including the ability to undergo Dimroth rearrangement, which is facilitated by the microwave-assisted synthesis approach. This enhances the efficiency and yield of the synthesis process, making it a viable method for the production of these compounds on a larger scale (Loidreau et al., 2013).

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Properties : A study explored the synthesis of compounds structurally related to "N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine", demonstrating significant analgesic and anti-inflammatory activities. These compounds were also evaluated for their ulcerogenic index and antibacterial activities (Alagarsamy et al., 2006).

Antihyperlipidemic Activity

  • Antihyperlipidemic Effects : Research conducted on structurally similar compounds showed promising antihyperlipidemic activity in albino rats, comparable to the effects of gemfibrozil. This study suggests potential applications in managing lipid disorders (Gadad et al., 1996).

Enzyme Inhibition

  • Enzyme Inhibitory Potential : A 2019 study investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against specific enzymes, suggesting their potential application in enzyme-related therapeutic areas (Abbasi et al., 2019).

Antioxidant Properties

  • Antioxidant Activity : A series of derivatives of this compound demonstrated significant in vitro antioxidant activity, highlighting its potential use in oxidative stress-related conditions (Kotaiah et al., 2012).

Antimicrobial Activity

  • Antimicrobial and Antifungal Potential : Various derivatives of the compound were synthesized and tested for their antimicrobial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents (Hossain et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled. Without specific information, it’s difficult to provide a detailed assessment .

Future Directions

Future research on this compound could involve further exploration of its potential as an enzyme inhibitor . This could include studies to better understand its mechanism of action, as well as efforts to optimize its structure for improved activity .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGIXNLIJQWFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413458
Record name AG-F-87638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

CAS RN

5423-98-3
Record name AG-F-87638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.